N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

GIRK1/2 activator Potency Subunit selectivity

ML297 is the first and only GIRK1/2-selective activator with proven in vivo efficacy in multiple rodent epilepsy models, matching sodium valproate. Its activity absolutely depends on the GIRK1 subunit (inactive on GIRK2, GIRK2/3), a unique binding mode not shared by other phenylurea-pyrazoles or non-selective K+ openers. A 5.5-fold selectivity window (GIRK1/2 EC50 160 nM vs GIRK1/4 887 nM) enables CNS-focused studies. Choose ML297 as the gold-standard positive control for GIRK target validation and SAR benchmarking.

Molecular Formula C14H16N4O2
Molecular Weight 272.30 g/mol
CAS No. 957310-41-7
Cat. No. B5802291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
CAS957310-41-7
Molecular FormulaC14H16N4O2
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CN(N=C2)C
InChIInChI=1S/C14H16N4O2/c1-10(19)12-4-3-5-13(6-12)17-14(20)15-7-11-8-16-18(2)9-11/h3-6,8-9H,7H2,1-2H3,(H2,15,17,20)
InChIKeyICZDJBFASIQCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea (CAS: 957310-41-7) Procurement Guide for GIRK Channel Research


N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea, also known as ML297 or VU0456810, is a first-in-class, potent and selective activator of G protein-coupled inwardly-rectifying potassium (GIRK) channels [1]. As a member of the phenylurea-pyrazole compound class, it is distinct from earlier non-selective GIRK modulators due to its subunit-specific mechanism of action, which requires the GIRK1 subunit for its activity [1]. This compound has demonstrated in vivo efficacy in rodent models of epilepsy, representing a significant new chemical tool for exploring GIRK1/2 channel physiology and its therapeutic potential [1].

Why Generic GIRK Modulators Cannot Replace N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea


Simple substitution with in-class phenylurea-pyrazole analogs or non-selective potassium channel openers is not viable for experiments requiring precise GIRK1/2 modulation. The unique binding site of ML297 on the GIRK1 subunit, absent in GIRK2-containing channels, dictates its selective activation profile and is not replicated by other compounds [1]. Closely related analogs from the same optimization series remain completely inactive at non-GIRK1 channels, confirming that GIRK1-subunit selectivity is not a class-wide feature but a specific molecular characteristic [1]. Using a non-selective agent would confound interpretation of results in studies seeking to disentangle the physiological roles of specific GIRK subunit combinations.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea (ML297)


Potency at GIRK1/2 Versus GIRK1/4 Selectivity Profile

ML297 demonstrated a clear preference for the GIRK1/2 subunit combination over GIRK1/4 in a thallium flux assay. Its potency at GIRK1/2 is 5.5-fold greater than at GIRK1/4, establishing a selectivity window within the therapeutically relevant GIRK1-containing channel family [1]. This contrasts with non-selective agents and some later-generation activators that may lack this specific discrimination.

GIRK1/2 activator Potency Subunit selectivity Thallium flux assay

Absolute Requirement for GIRK1 Subunit Confirming Unique Binding Site

ML297 exhibited a complete inability to activate GIRK channels lacking the GIRK1 subunit. In head-to-head tests on multiple GIRK subunit combinations, it was fully inactive on GIRK2 homomeric and GIRK2/3 heteromeric channels [1]. This absolute binary on/off selectivity is a stark differentiation from any non-selective potassium channel opener and supports a unique binding interface involving the GIRK1 subunit [1].

GIRK1 subunit Selectivity Mechanism of action Binding site

Selectivity Against Closely Related Potassium Channels (Kir2.1, hERG)

To assess risks in cardiac and neuronal selectivity, ML297 was tested against the closely related inward-rectifier Kir2.1 and the key cardiac channel hERG. ML297 was completely inactive on Kir2.1, showing a profound selectivity over this family member. For hERG, it showed only partial inhibition (40% block remaining) with low potency (IC50 ~10 uM), providing a large selectivity margin over its primary target (GIRK1/2 EC50 = 0.16 uM) [1]. This is an explicit quantitative comparison against a major safety liability target.

Off-target selectivity Kir2.1 hERG Safety pharmacology

In Vivo Antiepileptic Efficacy Comparable to Standard-of-Care Sodium Valproate

ML297 demonstrated efficacy in two distinct in vivo mouse models of epilepsy, showing equal or greater seizure suppression compared to the established anticonvulsant sodium valproate [1]. This is a critical differentiation from other research tool compounds that lack validated in vivo target engagement or efficacy. It establishes ML297 as a compound with proven pharmacodynamic activity, suitable for target validation studies beyond in vitro assays.

Epilepsy model In vivo efficacy Sodium valproate Anticonvulsant

Optimal Scientific Applications for N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea (ML297)


Disentangling GIRK1/2 vs. GIRK1/4 Role in CNS Disorders

For neuroscience research where GIRK1/2 is predominantly expressed in the brain and GIRK1/4 in the heart, ML297's 5.5-fold selectivity window (EC50 160 nM vs 887 nM) allows for concentration-response studies that preferentially engage CNS-relevant GIRK1/2 channels. This is in direct contrast to non-selective potassium channel openers. [1]

Target Validation for Epilepsy Using a First-in-Class Chemical Probe

In preclinical epilepsy target validation studies requiring a positive control with known in vivo efficacy, ML297 is the only GIRK1/2 activator demonstrated to be active in multiple rodent seizure models with efficacy comparable to sodium valproate. This validates the GIRK target and the probe quality in a single compound. [1]

Structure-Activity Relationship (SAR) Studies on GIRK1-Subunit Chemical Biology

For medicinal chemistry programs aiming to design GIRK1-selective or biased agonists, ML297 serves as the critical benchmark 'parent' compound. Its well-characterized absolute dependence on the GIRK1 subunit (inactive on GIRK2 and GIRK2/3) provides the essential baseline for SAR series aimed at modulating selectivity, potency, or GIRK1-binding kinetics. [1]

Quote Request

Request a Quote for N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.